molecular formula C23H23N3O2 B11777810 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile

2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile

Cat. No.: B11777810
M. Wt: 373.4 g/mol
InChI Key: OBZWSAQVIDTJDC-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile is a specialized cyanopyridine derivative of significant interest in medicinal and organic chemistry research. This compound belongs to a class of molecules known for their versatility as synthetic intermediates and their potential biological activities. Compounds featuring the aminocyanopyridine core are investigated as key scaffolds in the development of new therapeutic agents and are known to act as ligands for various enzyme targets . For instance, closely related aminocyanopyridine compounds have been identified as inhibitors of mitogen-activated protein kinase-activated protein kinase-2 (MK-2), which is a relevant target in inflammatory diseases . The structural motif of the cyanopyridine moiety is often explored for its ability to interact with transition metal ions, making it a valuable building block in materials science and catalysis research . Furthermore, the presence of both amino and nitrile functional groups on the pyridine ring offers multiple sites for further chemical modification, enabling the synthesis of a diverse array of more complex heterocyclic systems . Researchers value this compound for its potential applications in designing novel molecules with antibacterial properties, as the structural framework is similar to that of other nitrogen-containing heterocycles under investigation for such activity . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C23H23N3O2/c1-3-4-10-17-21(16-11-12-19(27)20(13-16)28-2)18(14-24)23(25)26-22(17)15-8-6-5-7-9-15/h5-9,11-13,27H,3-4,10H2,1-2H3,(H2,25,26)

InChI Key

OBZWSAQVIDTJDC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC(=C(C=C3)O)OC

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Aldehyde-Ketone Condensation : A substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) reacts with a butyl-substituted ketone (e.g., pentan-2-one) to form a chalcone-like intermediate.

  • Cyclization with Malononitrile : The α,β-unsaturated ketone intermediate undergoes cyclocondensation with malononitrile and ammonium acetate under refluxing ethanol, yielding the nicotinonitrile core.

  • Amination : The amino group at position 2 is introduced in situ via the ammonium acetate acting as a nitrogen source.

Representative Reaction Scheme :

Aldehyde+Butyl KetoneEtOH, ΔChalcone IntermediateNH4OAcMalononitrileNicotinonitrile Derivative\text{Aldehyde} + \text{Butyl Ketone} \xrightarrow{\text{EtOH, Δ}} \text{Chalcone Intermediate} \xrightarrow[\text{NH}_4\text{OAc}]{\text{Malononitrile}} \text{Nicotinonitrile Derivative}

Optimization Parameters

  • Solvent : Ethanol or DMF/ethanol mixtures are preferred for solubility and reaction efficiency.

  • Temperature : Reflux conditions (78–80°C for ethanol) are critical for complete cyclization.

  • Catalyst : Ammonium acetate serves dual roles as a catalyst and nitrogen donor.

Chalcone Intermediate-Based Synthesis

An alternative route involves pre-forming the chalcone intermediate (α,β-unsaturated ketone) before cyclocondensation. This two-step approach enhances control over regioselectivity and substituent positioning.

Synthesis of Chalcone Intermediate

  • Claisen-Schmidt Condensation :

    • 4-Hydroxy-3-methoxybenzaldehyde reacts with butyl methyl ketone in alkaline ethanol.

    • Conditions : KOH (1 eq), ethanol, room temperature, 10–12 hours.

    • Product : 3-(4-hydroxy-3-methoxyphenyl)-1-butylprop-2-en-1-one.

  • Characterization :

    • IR : C=O stretch at ~1680 cm⁻¹, conjugated C=C stretch at ~1600 cm⁻¹.

    • ¹H NMR : Trans-olefinic protons at δ 6.8–7.2 ppm as doublets (J = 15–16 Hz).

Cyclocondensation to Nicotinonitrile

The chalcone reacts with malononitrile and ammonium acetate under reflux:

  • Conditions : Ethanol, 8–10 hours reflux.

  • Yield : ~45–61% for analogous compounds.

  • Key Intermediate : A dihydropyridine intermediate tautomerizes to the aromatic pyridine ring, with concurrent cyano and amino group incorporation.

Post-Cyclization Functionalization

For derivatives requiring late-stage modifications, the following strategies may apply:

Etherification of the Phenolic -OH Group

  • The 4-hydroxy group can be methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃).

  • Caution : Over-methylation must be controlled to preserve the 3-methoxy group.

Purification and Crystallization

  • Crude products are typically crystallized from DMF/ethanol (1:2) or 95% ethanol.

  • Purity Verification : HPLC or TLC with silica gel GF₂₅₄ plates.

Challenges and Optimization Considerations

Regioselectivity Issues

  • Competing cyclization pathways may lead to positional isomers.

  • Mitigation : Electron-withdrawing groups (e.g., methoxy) on the aryl aldehyde direct cyclization to the desired position.

Low Yields in Cyclocondensation

  • Cause : Steric hindrance from the bulky butyl and phenyl groups.

  • Solutions :

    • Use polar aprotic solvents (e.g., DMF) to enhance solubility.

    • Employ microwave-assisted synthesis to reduce reaction time.

Stability of intermediates

  • The chalcone intermediate is prone to polymerization under prolonged heating.

  • Recommendation : Conduct reactions under nitrogen atmosphere and monitor progress via TLC.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Range
One-Pot CyclocondensationShorter reaction time; fewer purification stepsLower regioselectivity control45–55%
Chalcone-Based SynthesisBetter control over intermediate purityAdditional step increases synthesis time50–61%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique structure characterized by the presence of an amino group, hydroxy groups, and a methoxy group. The synthesis typically involves multi-step organic reactions utilizing substituted benzaldehydes and nitriles. Reaction conditions often include catalysts and specific solvents to optimize yield and purity.

Synthetic Routes

Step Reagents Conditions Products
1Substituted benzaldehydes + nitriles + aminesCatalysts, solvents2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile
2Oxidizing agents (e.g., hydrogen peroxide)VariesOxidized derivatives
3Reducing agents (e.g., lithium aluminum hydride)VariesPrimary amines

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its structure allows for various functionalization possibilities, making it valuable in the development of new compounds with tailored properties.

Biology

The compound has been studied for its potential biological activities:

  • Antioxidant Activity : Exhibits significant free radical scavenging properties, suggesting applications in preventing oxidative stress-related diseases.
  • Anticancer Properties : Demonstrated cytotoxicity against cancer cell lines such as pancreatic cancer (PANC-1) and human embryonic kidney (HEK293), indicating its potential as a therapeutic agent.
  • Enzyme Inhibition : Inhibits enzymes like cholinesterases and glucosidases, suggesting applications in managing diabetes and neurological disorders.

Medicine

In medicinal chemistry, derivatives of this compound are explored as potential drug candidates for treating various diseases. Its unique chemical properties may contribute to the development of new pharmaceuticals targeting specific biological pathways.

Antioxidant Activity Evaluation

A study evaluated the antioxidant activity using the CUPRAC assay, revealing strong free radical scavenging capabilities. This suggests its potential use in formulations aimed at reducing oxidative damage in cells.

Anticancer Testing

Research involving the compound's effects on PANC-1 cells demonstrated significant induction of apoptosis through activation of apoptotic signaling pathways. This highlights its promise as a lead compound in anticancer drug development.

Enzyme Inhibition Studies

Investigations into enzyme inhibition showed that the compound effectively inhibited cholinesterases and glucosidases at low concentrations. This activity indicates potential therapeutic applications in treating Alzheimer's disease and diabetes.

Mechanism of Action

The mechanism of action of 2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile

  • Structural Differences :
    • The 4-hydroxy-3-methoxyphenyl group in the target compound is replaced with a 4-hydroxy-3,5-dimethoxyphenyl group.
    • Lacks the butyl chain at position 5.
  • Crystallographic Data: Parameter Target Compound 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile R factor Not reported 0.069 Data-to-parameter ratio Not reported 13.0 The dimethoxy derivative exhibits moderate crystallographic refinement quality, as indicated by its R factor .

Curcumin [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione]

  • Shared Substituent : Both compounds contain the 4-hydroxy-3-methoxyphenyl (vanilloid) group.
  • Functional Differences: Curcumin’s α,β-unsaturated β-diketone linker contrasts with the pyridine core of the target compound. Curcumin is symmetric, while the nicotinonitrile derivative is asymmetric.
  • Biological Relevance : Curcumin’s vanilloid groups are critical for antioxidant and anti-inflammatory activity, suggesting similar roles for the target compound’s substituents .

Dihydrocapsaicin [N-(4-hydroxy-3-methoxybenzyl)-8-methylnonanamide]

  • Shared Substituent : Both feature the 4-hydroxy-3-methoxyphenyl group.
  • Structural Contrast: Dihydrocapsaicin is an amide with a long alkyl chain, while the target compound is a nitrile-substituted pyridine.

Nicotinonitrile Derivatives with Azo Groups

  • Examples: 5-[(2-Cyanophenyl)azo]-2,6-bis[(2-methoxyethyl)amino]-4-methylnicotinonitrile (CAS 56842-61-6). 2-Amino-5-[(2-chloro-6-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methylnicotinonitrile (CAS 68877-62-3).
  • Key Differences :
    • Azo (-N=N-) groups introduce photochemical reactivity absent in the target compound.
    • Chloro, nitro, and sulfonyl substituents in these derivatives enhance electron-withdrawing effects compared to the target’s butyl and phenyl groups .

Structural Analysis Tools and Methodologies

Crystallographic studies of similar compounds (e.g., ) rely on software like SHELXL for refinement and ORTEP-III for graphical representation . The target compound’s structural elucidation would benefit from these tools, particularly for analyzing hydrogen bonding involving the 4-hydroxy-3-methoxyphenyl group.

Research Implications

  • The 4-hydroxy-3-methoxyphenyl group in the target compound may enhance solubility and receptor binding, akin to its role in curcumin and dihydrocapsaicin .
  • Further crystallographic studies using SHELXL or WinGX are recommended to resolve the target compound’s hydrogen-bonding network and confirm stereoelectronic effects .

Biological Activity

2-Amino-5-butyl-4-(4-hydroxy-3-methoxyphenyl)-6-phenylnicotinonitrile is a compound of interest due to its potential biological activities. This article explores its biological properties, including antioxidant, anticancer, and enzyme inhibitory effects, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound belongs to a class of nicotinonitrile derivatives, characterized by the presence of an amino group, hydroxy groups, and a methoxy group. The synthesis typically involves multi-step organic reactions starting from substituted benzaldehydes and nitriles, utilizing various catalysts and solvents to optimize yield and purity .

1. Antioxidant Activity

Recent studies have demonstrated the compound's significant antioxidant capabilities. The antioxidant activity was evaluated using assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay, where it exhibited strong free radical scavenging properties. This suggests its potential application in preventing oxidative stress-related diseases .

2. Anticancer Properties

The anticancer effects of this compound were tested on various cancer cell lines, including pancreatic cancer (PANC-1) and human embryonic kidney (HEK293) cells. The compound showed significant cytotoxicity with apoptotic signaling pathways being activated in cancer cells. This indicates its potential as a therapeutic agent against certain types of cancer .

3. Enzyme Inhibition

The compound has also been investigated for its enzyme inhibitory properties. It demonstrated substantial inhibition against various enzymes such as cholinesterases and glucosidases. This activity suggests potential applications in managing conditions like diabetes and neurological disorders .

Case Studies

Several case studies highlight the biological efficacy of similar compounds within the same class:

  • Study on Oxadiazole Derivatives : A related study on oxadiazole compounds revealed significant antioxidant and anticancer activities, indicating that structural similarities may confer comparable biological effects .
  • Enzyme Inhibition Research : Research on related nicotinonitriles has shown effective inhibition of metabolic enzymes, which supports the hypothesis that this compound may exhibit similar properties .

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Biological Activity Methodology Findings
Antioxidant ActivityCUPRAC AssaySignificant free radical scavenging ability
Anticancer ActivityCell Viability AssayHigh cytotoxicity against PANC-1 cells with apoptotic signaling
Enzyme InhibitionEnzyme AssaysEffective inhibition of cholinesterases and glucosidases

Q & A

Basic Question

  • FT-IR : Confirms nitrile (C≡N stretch at ~2200 cm⁻¹) and amino (N–H bend at ~1600 cm⁻¹) groups.
  • NMR : ¹H NMR shows aromatic protons (δ 6.8–8.2 ppm) and butyl chain protons (δ 0.9–1.6 ppm). ¹³C NMR identifies nitrile carbons (δ ~115 ppm) .
  • X-ray Diffraction : Single-crystal analysis provides bond lengths (e.g., C–N: 1.34 Å) and dihedral angles (e.g., 55–75° between aromatic rings) .

Table 2 : Key Crystallographic Parameters (from )

ParameterValue
Space GroupTriclinic, P1P1
Unit Cell Dimensionsa=8.132A˚,b=10.497A˚,c=10.914A˚a = 8.132 \, \text{Å}, \, b = 10.497 \, \text{Å}, \, c = 10.914 \, \text{Å}
Dihedral Angles55.04° (naphthyl-pyridyl)

How can crystallographic disorder be resolved in the structure refinement process?

Advanced Question
Disordered regions (e.g., flexible butyl chains or substituted phenyl rings) require advanced refinement strategies:

  • SHELXL Refinement : Use PART and AFIX commands to model partial occupancy. Transparent lines in ORTEP diagrams represent disordered regions .
  • Constraints : Restrain thermal parameters (UeqU_{eq}) of disordered atoms to prevent overfitting.
  • Validation : Check residual electron density maps (Δρ<0.3e/A˚3\Delta \rho < 0.3 \, e/\text{Å}^3) post-refinement .

What computational methods are recommended to investigate electronic properties and reactivity?

Advanced Question

  • DFT Functionals : B3LYP/6-311++G(d,p) for geometry optimization and frontier molecular orbital (FMO) analysis. HOMO-LUMO gaps (~4.5 eV) correlate with stability .
  • Solvent Effects : Use the polarizable continuum model (PCM) for solvation energy calculations in ethanol.
  • Reactivity Descriptors : Fukui indices identify nucleophilic/electrophilic sites on the nitrile and hydroxyl groups .

How can synthetic yield be improved while minimizing side reactions?

Basic Question

  • Catalyst Screening : Boric acid outperforms traditional catalysts (e.g., piperidine) by reducing polymerization side reactions .
  • Microwave vs Conventional Heating : Microwave irradiation shortens reaction time (30 minutes vs 12 hours) and improves yield by 15–20% .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted aldehydes before recrystallization .

What software tools are essential for crystallographic data analysis and visualization?

Advanced Question

  • Refinement : SHELXL for small-molecule refinement; implement TWIN commands for twinned crystals .
  • Structure Solution : SHELXD for dual-space methods in challenging cases .
  • Visualization : ORTEP-3 for thermal ellipsoid plots and Mercury for packing diagrams .

How are X-ray quality crystals obtained, and what factors influence crystal morphology?

Basic Question

  • Solvent Selection : Ethanol or methanol promotes slow evaporation, yielding block-shaped crystals.
  • Temperature Control : Room-temperature evaporation minimizes defects compared to rapid cooling .
  • Impurity Removal : Pre-purify via column chromatography to prevent dendritic growth .

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